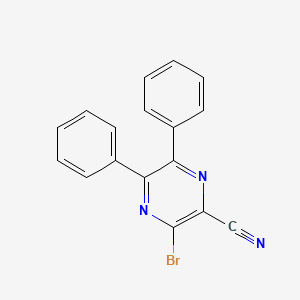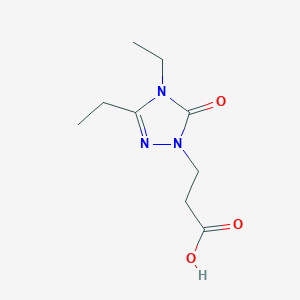![molecular formula C13H20N2O B15245907 4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine CAS No. 210159-52-7](/img/structure/B15245907.png)
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused pyridine and pyrimidine ring system, with ethoxy and propyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine typically involves multicomponent reactions. One common method includes the reaction of 2-aminopyridine with aldehydes and β-naphthol under acidic conditions . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the pyridopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst choice are crucial factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazole-containing compounds: Known for their broad range of biological properties, including antimicrobial and anticancer activities.
Uniqueness
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine is unique due to its specific substituents (ethoxy and propyl groups) and its ability to undergo diverse chemical reactions. Its structural features contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
210159-52-7 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H20N2O/c1-3-7-11-10-13(16-4-2)15-9-6-5-8-12(15)14-11/h5-6,8-9,11,13H,3-4,7,10H2,1-2H3 |
Clé InChI |
SPCHSKLAIODZPO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(N2C=CC=CC2=N1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)

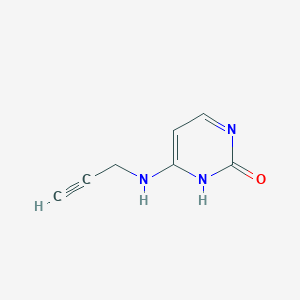
![7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B15245850.png)
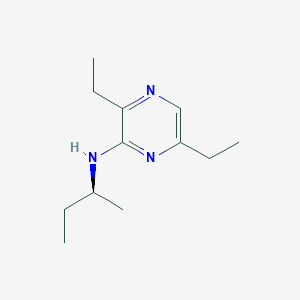
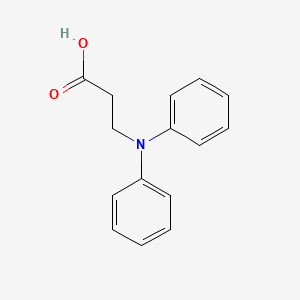
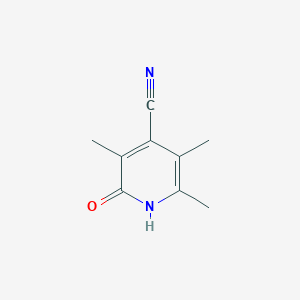
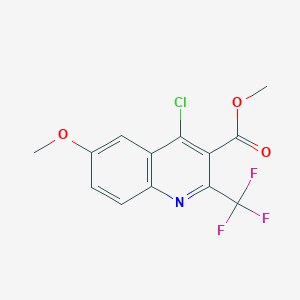
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15245870.png)
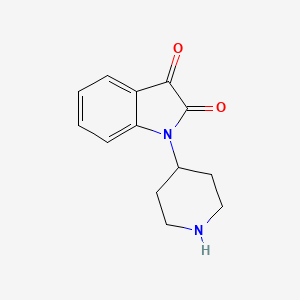
![2-(((Benzyloxy)carbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-YL)acetic acid](/img/structure/B15245879.png)
